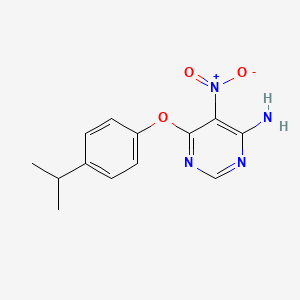

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Beschreibung

BenchChem offers high-quality 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-nitro-6-(4-propan-2-ylphenoxy)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8(2)9-3-5-10(6-4-9)20-13-11(17(18)19)12(14)15-7-16-13/h3-8H,1-2H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGDYXLFHCFRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

molecular mechanism of action of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Advanced Technical Guide: Elucidating the Molecular Mechanism of Action of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a substituted nitropyrimidine core, suggests possible interactions with key cellular signaling pathways. This guide provides a comprehensive, in-depth framework for elucidating the molecular mechanism of action of this compound, from initial hypothesis generation to detailed experimental validation. As a novel molecule, direct literature is unavailable; therefore, this document outlines a strategic research plan based on the known activities of structurally related compounds, particularly focusing on the well-established role of pyrimidine derivatives as kinase inhibitors.

The central hypothesis of this guide is that 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine functions as an inhibitor of one or more protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The 4-aminopyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. The electron-withdrawing nitro group and the bulky isopropylphenoxy moiety likely contribute to the binding affinity and selectivity for its target kinase(s).

This document will guide the researcher through a logical, multi-stage process to:

-

Profile the compound's broad anti-proliferative activity.

-

Identify its primary molecular target(s) through kinase screening.

-

Validate target engagement and inhibition within a cellular context.

-

Characterize the downstream signaling consequences of target inhibition.

Part 1: Initial Phenotypic Screening and Target Class Identification

The first step in characterizing a novel compound is to observe its effect on cell viability across a diverse panel of cell lines. This provides initial clues about its potential therapeutic area and potency.

Broad-Spectrum Anti-Proliferative Assays

A common starting point is to screen the compound against a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50). The choice of cell lines should be strategic, representing various cancer types (e.g., lung, breast, colon, leukemia) to identify potential areas of sensitivity.

Experimental Protocol: Cell Viability (MTS) Assay

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine (e.g., from 100 µM to 1 nM) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to a vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Table 1: Hypothetical Anti-Proliferative Activity of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF7 | Breast Adenocarcinoma | 8.1 |

| HCT116 | Colorectal Carcinoma | 3.5 |

| K562 | Chronic Myeloid Leukemia | 0.8 |

The hypothetical data in Table 1 suggests that the compound is most potent against the K562 leukemia cell line. This provides a valuable starting point for mechanistic investigation, as K562 cells are known to be driven by specific kinase signaling pathways.

Kinase Panel Screening for Target Identification

Given the aminopyrimidine core, a broad in vitro kinase screen is the most logical next step to identify potential molecular targets. Commercially available kinase panels can assess the compound's inhibitory activity against hundreds of kinases simultaneously.

Experimental Workflow: In Vitro Kinase Profiling

This workflow outlines the general process for identifying a compound's kinase targets.

Caption: Workflow for identifying kinase targets.

Based on the hypothetical potency in K562 cells, let's assume the kinase screen identifies potent activity against the Abelson tyrosine kinase (ABL1) and several members of the SRC family of kinases.

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| ABL1 | 15 |

| SRC | 85 |

| LYN | 120 |

| FYN | 250 |

This profile suggests that 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a potent inhibitor of ABL1 kinase, with moderate activity against SRC family kinases. This aligns with the observed potency in K562 cells, which are characterized by the BCR-ABL1 fusion protein.

Part 2: Cellular Target Validation and Downstream Signaling Analysis

Once a primary target is identified, it is crucial to confirm that the compound engages and inhibits this target within a cellular environment and that this inhibition leads to the expected downstream effects.

Cellular Target Engagement

A key validation step is to demonstrate that the compound physically interacts with its intended target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact K562 cells with either vehicle (DMSO) or 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine at a relevant concentration (e.g., 1 µM) for 1 hour.

-

Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Protein Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble ABL1 kinase remaining at each temperature by Western blotting.

-

Data Analysis: Plot the amount of soluble ABL1 as a function of temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Analysis of Downstream Signaling Pathways

Inhibition of ABL1 kinase should lead to a decrease in the phosphorylation of its downstream substrates. In K562 cells, a key substrate of BCR-ABL1 is CRKL, an adaptor protein.

Experimental Protocol: Western Blot for Phospho-Protein Levels

-

Cell Treatment: Treat K562 cells with increasing concentrations of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine for a short duration (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CRKL (p-CRKL) and total CRKL. Also, probe for phosphorylated ABL1 (p-ABL1) and total ABL1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the dose-dependent effect of the compound on the phosphorylation status of ABL1 and CRKL.

A successful experiment will show a dose-dependent decrease in the levels of p-ABL1 and p-CRKL, while the total protein levels remain unchanged.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway inhibition.

Conclusion

This technical guide outlines a rigorous, hypothesis-driven approach to elucidate the molecular mechanism of action for the novel compound 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. By systematically progressing from broad phenotypic screening to specific target validation and downstream signaling analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The proposed experiments, centered on the hypothesis of ABL1 kinase inhibition, provide a clear and actionable research plan. The validation of this mechanism would position 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine as a promising candidate for further preclinical development, particularly for hematological malignancies driven by BCR-ABL1.

References

The 5-Nitropyrimidin-4-amine Scaffold: Synthetic Utility and Pharmacological Versatility

Here is the in-depth technical guide on 5-nitropyrimidin-4-amine derivatives.

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

The 5-nitropyrimidin-4-amine moiety represents a "privileged scaffold" in medicinal chemistry. Its significance stems not merely from its intrinsic biological activity, but from its role as a high-reactivity intermediate for synthesizing purines, pteridines, and deazapurines .

The electron-withdrawing nitro group at the C-5 position profoundly alters the electronic landscape of the pyrimidine ring, activating the C-4 and C-6 positions for nucleophilic aromatic substitution (

Part 1: Chemical Architecture & Reactivity

Electronic Push-Pull Systems

The 5-nitropyrimidin-4-amine core exhibits a unique "push-pull" electronic character.

-

The "Pull": The nitro group (

) at C-5 is strongly electron-withdrawing ( -

The "Push": The amine at C-4 acts as an electron donor (

), but its lone pair is delocalized into the ring and the nitro group (vinylogous amide resonance).

The "Ortho-Effect" and Cyclization Potential

The structural juxtaposition of the C-4 amine and C-5 nitro group is the scaffold's defining feature. Upon reduction of the nitro group to an amine, the molecule becomes a vicinal diamine (4,5-diaminopyrimidine) . This is the obligate precursor for closing the imidazole ring to form purines or the pyrazine ring to form pteridines.

Regioselectivity in Reactions

When starting from 4,6-dichloro-5-nitropyrimidine , researchers often face regioselectivity challenges.

-

Primary Amines: Typically favor substitution at C-4.

-

Steric Control: Bulky amines may force substitution at C-2 if C-4 is sterically hindered, although the C-4 position is generally more electrophilic due to the para-like relationship with the ring nitrogens.

-

The "Over-Reaction" Risk: A common pitfall is the unexpected formation of 4,6-disubstituted products even when 1 equivalent of amine is used, due to the formation of highly reactive Meisenheimer complexes [1].

Part 2: Synthetic Methodologies & Workflows

Core Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the transformation from dichloropyrimidine precursors to bicyclic heterocycles.

Figure 1: The synthetic trajectory from activated pyrimidine to bicyclic pharmacophore.

Critical Reaction Protocols

Protocol A: Regioselective Mono-amination (

)

Objective: Synthesize 4-alkylamino-6-chloro-5-nitropyrimidine without over-substitution.

Reagents:

-

4,6-Dichloro-5-nitropyrimidine (1.0 eq)

-

Amine (R-

) (0.95 eq) — Note: Slight deficit prevents disubstitution. -

Triethylamine (

) (1.2 eq) -

Solvent: THF or Diethyl Ether (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine in THF and cool to -78°C (acetone/dry ice bath). Expert Insight: Low temperature is non-negotiable to control reactivity.

-

Addition: Add the amine/

mixture dropwise over 60 minutes. -

Monitoring: Allow to warm to 0°C. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product typically appears as a bright yellow spot (nitro chromophore).

-

Workup: Quench with cold water. Extract with EtOAc. Wash with brine.[1]

-

Validation:

NMR should show loss of one amine proton and retention of the pyrimidine singlet (if C-2 is unsubstituted).

Protocol B: Nitro Reduction to 4,5-Diamine

Objective: Reduce the nitro group without dehalogenating the C-6 chlorine (if present).

Method: Iron/Acetic Acid Reduction (Bechamp-type).

-

Why this method? Catalytic hydrogenation (

) often causes hydrogenolysis of the C-6 chlorine.

Step-by-Step:

-

Suspend the nitro-amine substrate in 50% aqueous Ethanol.

-

Add Iron powder (5.0 eq) and catalytic Acetic Acid (5-10 drops).

-

Reflux for 2-4 hours. The yellow color of the nitro compound will fade to a colorless/pale brown solution.

-

Filter hot through Celite to remove iron oxides.

-

Neutralize filtrate with

to precipitate the diamine.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

Kinase Inhibition (CDK & Aurora Kinases)

The 5-nitropyrimidin-4-amine derivatives (and their purine products) are bioisosteres of ATP's adenine ring. They bind to the hinge region of kinases.[2]

-

Mechanism: The N-1 and the exocyclic amine at C-2 or C-6 form hydrogen bonds with the kinase backbone (e.g., Leu83 in CDK2).

-

SAR Insight: Substitution at the C-4 amine allows the molecule to project into the solvent-exposed region or the ribose-binding pocket, tuning selectivity between CDK subtypes (e.g., CDK2 vs. CDK9) [3].

Antiviral Nucleoside Precursors

While modern antivirals like Remdesivir use pyrrolotriazine bases, the 5-nitropyrimidin-4-amine scaffold remains a primary route for synthesizing 8-substituted purines and 8-azapurines .

-

Pathway: 4,5-diaminopyrimidine + Nitrous acid (

) -

Relevance: These analogs disrupt viral RNA polymerase by mimicking natural nucleotides.

Data Summary: Pharmacological Profiles

| Compound Class | Target | Mechanism | Key SAR Feature |

| 5-Nitropyrimidines | Antibacterial (DHFR) | Folate Antagonism | 2,4-diamino substitution mimics pteridine ring of folate. |

| Purines (derived) | CDK2 / CDK9 | ATP Competition | C-6 substituent (originally C-4 of pyrimidine) determines solubility/selectivity. |

| Pteridines (derived) | DHFR / Synthase | Antimetabolite | Condensation with |

Part 4: Structural Activity Relationship (SAR) Visualization

The following diagram maps the functional regions of the scaffold relevant to drug design.

Figure 2: SAR Pharmacophore Map detailing functional roles of the pyrimidine ring positions.

References

-

Mechanism of

in Nitropyrimidines:- Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured.

- Source: RSC Advances (2023)

-

URL:[Link]

-

Reduction Protocols (Chemoselectivity)

- Title: Selective reduction of nitro compounds in the presence of other reducible groups.

- Source: Organic Chemistry Portal / Journal of Organic Chemistry

-

URL:[Link]

-

Kinase Inhibitor Applications

-

Purine Synthesis Precursors

- Title: Synthesis of purines from the coupling of 4,5-diaminopyrimidines and aldehydes.

- Source: Journal of Heterocyclic Chemistry

-

URL:[Link]

Sources

Pharmacophore Modeling of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Targeting the HIV-1 Reverse Transcriptase Allosteric Pocket

Executive Summary & Biological Context

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine represents a classic scaffold within the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) chemical space. Structurally, it aligns with the DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) and DAAB families. These molecules function as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT), binding to a hydrophobic pocket (NNIBP) adjacent to—but distinct from—the polymerase active site.[1]

This guide details the construction of a high-fidelity pharmacophore model for this specific ligand. The presence of the electron-withdrawing 5-nitro group conjugated with the 4-amine creates a "push-pull" electronic system critical for hydrogen bonding, while the 4-isopropylphenoxy moiety serves as the hydrophobic "wing" essential for π-stacking interactions.

Chemical Space Definition

| Feature | Chemical Moiety | Biological Function (Hypothesis) |

| Core Scaffold | Pyrimidine | Rigid central template positioning functional groups. |

| H-Bond Donor | 4-Amine ( | Key donor to the backbone carbonyl of Lys101 . |

| H-Bond Acceptor | 5-Nitro ( | Electrostatic engagement/acceptor for Lys101 or water bridges. |

| Hydrophobic Tail | 4-Isopropylphenoxy | |

| Linker | Ether Oxygen ( | Provides rotational flexibility to adopt the "Butterfly" conformation. |

Computational Workflow: From Ligand to Hypothesis

As a Senior Application Scientist, I advocate for a Structure-Based Pharmacophore (SBP) approach when crystal structures are available (e.g., PDB: 1RT1, 3MEC), but a Ligand-Based approach is necessary if we are screening for novel scaffold hopping. For this guide, we assume a hybrid workflow to maximize precision.

Phase 1: Ligand Preparation & Conformational Analysis

The ether linkage at position 6 introduces significant rotational freedom. A single static structure is insufficient.

-

Protocol: Use the OPLS3e or MMFF94s force field. The nitro group's resonance must be accurately parameterized to prevent planar distortion.

-

Conformational Search: Perform a Monte Carlo search (5,000 steps) or Systematic Search (10° increments) on the

torsion angle. -

Bioactive Filter: Discard high-energy conformers (>10 kcal/mol from global minimum), but retain "Butterfly" shapes (wing angles ~100-120°) known to fit the NNIBP.

Phase 2: Pharmacophore Feature Extraction

We map the chemical features of the ligand onto the 3D space.

-

Define Features:

-

D (Donor): The exocyclic amine nitrogen.

-

A (Acceptor): The nitro group oxygens.

-

R (Ring/Aromatic): Centroids of the pyrimidine and phenyl rings.

-

H (Hydrophobic): The isopropyl group.

-

-

Exclusion Volumes: Define steric spheres around the ligand to represent the pocket boundaries (simulating residues Trp229 and Leu100 ).

Diagram 1: Computational Modeling Workflow

Caption: End-to-end workflow for generating a validated pharmacophore model from the 2D structure of the nitropyrimidinamine derivative.

The Pharmacophore Hypothesis (The "Map")

The biological activity of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine relies on specific anchor points within the HIV-1 RT pocket. The diagram below visualizes the spatial arrangement of these features and their interacting protein residues.

Interaction Logic

-

The Lys101 Interaction: This is the "lock." The 4-amine (Donor) and 5-nitro (Acceptor) often form a bidentate or water-mediated hydrogen bond network with the backbone of Lys101.

-

The Tyr181/188 Gate: The phenoxy ring undergoes

-stacking interactions. Mutations here (e.g., Y181C) are a primary cause of NNRTI resistance. -

The Hydrophobic Slot: The isopropyl group penetrates a small lipophilic sub-pocket lined by Val179 and Leu100.

Diagram 2: Pharmacophore Interaction Map

Caption: Spatial Pharmacophore Map showing ligand features (F1-F5) and their corresponding interactions with key HIV-1 RT residues.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Protocol 1: Decoy Set Generation

Do not rely solely on random databases. Use DUD-E (Directory of Useful Decoys) logic.

-

Select 50 known NNRTIs (Actives).

-

Generate 2,500 Decoys (property-matched for MW, LogP, and Rotatable Bonds, but topologically dissimilar).

-

Source: (See References).

Protocol 2: ROC Curve Analysis

Screen the combined Active + Decoy set against your pharmacophore model.

-

Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC).

-

Threshold: An AUC > 0.7 is acceptable; > 0.8 is excellent.

-

Enrichment Factor (EF1%): Calculate how many actives are found in the top 1% of the hit list.

-

Formula:

-

Protocol 3: Exclusion Volume Refinement

If the model retrieves too many false positives (decoys), add Exclusion Spheres .

-

Method: Superimpose the ligand onto the crystal structure of the protein (e.g., PDB: 1RT1).

-

Action: Place exclusion spheres on coordinates occupied by the protein backbone (specifically Pro236 and Trp229 ) to penalize ligands that would clash with the pocket walls.

Application: Virtual Screening & Optimization

Once validated, this model serves two purposes:

-

Virtual Screening: Screen commercial libraries (e.g., ZINC15, Enamine) to find novel scaffolds that fit the {Nitro-Amine-Aromatic-Hydrophobic} pattern but lack the pyrimidine core (Scaffold Hopping).

-

Lead Optimization:

-

Problem: The isopropyl group might be metabolically labile.

-

Solution: Use the model to test if replacing the isopropyl with a cyclopropyl or difluoromethyl group maintains the spatial overlap with Feature F5 (Hydrophobic) without steric clashing.

-

References

-

Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

-

Mysht, S., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. Link

-

Barreiro, G., et al. (2003). "Search for new non-nucleoside reverse transcriptase inhibitors: design, synthesis, and biological evaluation of novel 6-(2,6-dichlorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones." Journal of Medicinal Chemistry. Link

-

Zhan, P., et al. (2009). "Strategies for the discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors: an update." Current Medicinal Chemistry. Link

-

Protein Data Bank (PDB). "Structure of HIV-1 RT in complex with NNRTIs (PDB ID: 1RT1)." Link

Sources

Application Note: Solubilization and Cellular Delivery of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

[1][2]

Introduction & Chemical Profile[1][2][3]

The compound 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine represents a class of small molecule inhibitors characterized by a distinct amphiphilic profile.[1] The presence of the isopropylphenoxy moiety confers significant lipophilicity (hydrophobicity), while the nitro-pyrimidine core introduces polar, electron-withdrawing elements that can complicate solubility in neutral aqueous buffers.[2][1]

Successful use in cell culture requires overcoming the "solubility cliff"—the point where the hydrophobic compound precipitates upon contact with aqueous growth media.[2][1] This guide details a self-validating protocol to ensure bioavailability and reproducibility.

Physicochemical Properties (Calculated)

| Property | Value | Significance |

| Molecular Formula | C₁₃H₁₄N₄O₃ | Stoichiometry for molarity calculations.[2][1] |

| Molecular Weight | ~274.28 g/mol | Used to determine mass required for stock solutions.[2][1] |

| Predicted LogP | ~2.5 - 3.2 | Indicates moderate-to-high lipophilicity.[2][1] Water insoluble. |

| H-Bond Donors | 1 (Amine) | Potential for specific receptor binding but limited aqueous solvation.[2][1] |

| Key Risk Factor | Nitro Group (-NO₂) | Susceptible to reduction; potentially photolabile.[2][1] Protect from light. |

Solvent Selection & Stock Preparation[4]

Core Directive: Do not attempt to dissolve this compound directly in water, PBS, or media.[1] It will form a suspension, leading to uneven dosing and false-negative results.[2][1]

Recommended Solvent System

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[2][1]

-

Alternative: Ethanol (absolute), though DMSO is preferred due to lower volatility and better solubilization of the nitro-aromatic core.[2][1]

-

Solubility Limit: Typically soluble up to 50-100 mM in pure DMSO.[2][1]

Protocol 1: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM

Sterile Filtration (The Self-Validating Step)[1][2]

Directly filtering low-volume drug stocks often results in significant compound loss due to adsorption onto the filter membrane.[2][1]

Protocol 2: Low-Loss Filtration

-

Material: Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1]

-

Contraindication: Do NOT use Cellulose Acetate (CA) or PES filters for 100% DMSO; the solvent may dissolve the housing or membrane.[1]

-

-

Pre-wetting (Optional but Recommended): Pass 200 µL of pure DMSO through the filter first to saturate binding sites.[1] Discard this flow-through.

-

Filtration: Push the compound stock through the filter into a fresh, sterile amber tube.

-

Validation (QC):

Cellular Delivery (Avoiding the "Crash")

The most critical failure point is the transition from 100% DMSO to aqueous media.[2] A rapid change in polarity causes hydrophobic compounds to crystallize immediately.[1]

Protocol 3: The Intermediate Dilution Method

Goal: Final assay concentration of 10 µM in well (0.1% DMSO).

-

Prepare a 100x Working Solution:

-

Dilute the 10 mM DMSO stock 1:10 into culture medium (or PBS) rapidly.

-

Technique: Place 900 µL of medium in a tube. While vortexing the medium, slowly inject 100 µL of the DMSO stock.

-

Result: 1 mM compound in 10% DMSO.[2]

-

Observation: Check for turbidity.[2][1] If cloudy, the compound has crashed.[1] Stop.

-

Alternative: If 1 mM in 10% DMSO precipitates, perform the intermediate dilution using 100% Ethanol or keep the intermediate step in 100% DMSO (i.e., make a 1 mM DMSO stock) and dose smaller volumes.[1]

-

-

Final Dosing:

Solubility & Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Cloudiness in Stock | Incomplete Dissolution | Sonicate for 10 mins. Ensure DMSO is anhydrous (water uptake reduces solubility).[1] |

| Precipitate in Media | "The Crash" | Use the Serial Dilution method.[1][4] Do not add 100% DMSO stock directly to static media.[2][1] Mix immediately. |

| Cell Death (Control) | Vehicle Toxicity | Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).[1] Run a DMSO-only control. |

| Yellow Media | Compound Color | Nitro compounds are often colored.[2][1] This is normal but may interfere with colorimetric assays (e.g., MTT).[1] Use blank subtraction. |

Visualized Workflows

Diagram 1: Dissolution & Filtration Logic

This flowchart illustrates the critical decision points during the solubilization process to ensure sterility and concentration accuracy.

Caption: Workflow for preparing a sterile 10 mM stock solution of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine.

Diagram 2: Serial Dilution Strategy

This diagram demonstrates the "Step-Down" method to prevent precipitation when introducing the hydrophobic compound to aqueous media.[2][1]

Caption: The "Step-Down" dilution strategy minimizes the risk of compound precipitation (crashing) in cell media.[1]

References

-

BenchChem. (2025).[1][3][4][5] A Comparative Guide to 4-N-methyl-5-nitropyrimidine-2,4-diamine and Other Biologically Active Pyrimidine Derivatives. Retrieved from [2][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2959460, 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine. Retrieved from [2][1][6]

-

Sigma-Aldrich. (n.d.).[2][1] Handling and Solubility of Pyrimidine Derivatives: Technical Guide. Retrieved from [2][1]

-

Gaylord Chemical. (2023).[1] DMSO Solubility Data and Handling Guide. Retrieved from [2][1]

-

ATCC. (2023).[1] Animal Cell Culture Guide: Tips and Techniques for Thawing and Culturing. Retrieved from [1]

Sources

- 1. 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | C8H9N3S | CID 290232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine | C11H10N4O4 | CID 2959460 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Recommended Storage and Stability Assessment for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine Powder

Abstract

This document provides a comprehensive guide to the proper storage, handling, and stability assessment of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder. As a complex heterocyclic molecule featuring nitro, amine, and ether functional groups, its chemical integrity is paramount for ensuring reproducible and reliable results in research and drug development. This guide is designed for researchers, chemists, and quality control professionals, offering scientifically grounded recommendations and detailed protocols for stability evaluation. We delve into the rationale behind specific storage conditions and outline methodologies for long-term, accelerated, and forced degradation studies to characterize the compound's stability profile.

Compound Profile and Structural Rationale

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a substituted aminopyrimidine. Its structure incorporates several key functional groups that dictate its chemical behavior and potential instabilities:

-

Nitropyrimidine Core: The electron-withdrawing nitro group (-NO₂) attached to the pyrimidine ring makes the compound susceptible to nucleophilic substitution and potential degradation under certain pH and light conditions.

-

Aminopyrimidine Moiety: The primary amine group (-NH₂) can be a site for oxidation. While aminopyrimidines can be stable, their stability can be influenced by adjacent functional groups[1].

-

Phenoxy Ether Linkage: The ether bond connecting the pyrimidine and isopropylphenyl rings could be susceptible to cleavage under harsh acidic or basic conditions.

Understanding this structure is fundamental to designing appropriate storage strategies and predictive stability studies.

| Property | Value |

| IUPAC Name | 6-(4-isopropylphenoxy)-5-nitropyrimidin-4-amine |

| Molecular Formula | C₁₃H₁₄N₄O₃ |

| Molecular Weight | 274.28 g/mol |

| Appearance | Typically an off-white to yellow or brown solid powder[2][3] |

| Key Functional Groups | Aromatic Nitro Group, Primary Amine, Pyrimidine Ring, Phenoxy Ether |

Recommended Storage and Handling Conditions

Proper storage is the first line of defense against chemical degradation. The following conditions are recommended based on the compound's structural features and general guidelines for handling nitroaromatic and heterocyclic compounds[4][5][6][7].

| Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C Short-term: 2-8°C (Refrigerated) | Lowering the temperature significantly reduces the rate of potential thermally-induced degradation reactions. Refrigeration is suitable for daily or weekly use[5]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The amine and phenoxy moieties can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen, preserving the compound's integrity. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light. Storing in a dark place is a critical precaution[4][8]. |

| Moisture | Keep in a tightly sealed container with a desiccant. | The compound should be stored in a dry, well-ventilated place[7][9]. Moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present. A tightly closed container is essential[3][4][5]. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[4][8] | These materials can initiate rapid and exothermic degradation reactions. Segregation is a key safety and stability measure[7][10]. |

Handling Precautions: Always handle 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder in a well-ventilated area or a chemical fume hood.[5][6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.[6][9] Minimize dust generation during handling.[4][5]

Protocol for Comprehensive Stability Assessment

To empirically determine the stability of the compound, a systematic study is required. This protocol outlines the steps for performing long-term, accelerated, and forced degradation studies. The goal is to identify conditions that affect the compound's purity and to elucidate potential degradation products, which is essential for developing a stability-indicating analytical method.

Objective

To evaluate the intrinsic stability of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder and identify its degradation pathways under various stress conditions.

Experimental Workflow for Stability Testing

Caption: Workflow for stability assessment of the powder.

Step-by-Step Methodology

1. Initial Analysis (T=0):

-

Characterize the initial batch of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine powder.

-

Record its appearance (color, physical form).

-

Using a validated stability-indicating HPLC method, determine its initial purity and impurity profile. This serves as the baseline.

2. Long-Term and Accelerated Studies:

-

Place accurately weighed samples (e.g., 5-10 mg) into individual, sealed amber glass vials.

-

Store the vials in controlled environmental chambers under the following conditions:

- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

3. Forced Degradation (Stress Testing):

-

Objective: To intentionally degrade the sample to understand its breakdown pathways. This is critical for ensuring the analytical method can detect all potential impurities.

-

Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound and add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

-

Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 80°C) for 7 days.

-

Photostability: Expose the solid powder to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

4. Sample Analysis:

-

At each time point, retrieve the sample vial.

-

Visually inspect for any changes in appearance.

-

Accurately dissolve the contents in a suitable solvent to a known concentration.

-

Analyze by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

-

Calculate the purity (as a percentage of the initial area) and quantify any new impurity peaks.

Potential Degradation Pathways

The forced degradation studies help to confirm the compound's lability. Based on its chemical structure, several degradation pathways are plausible.

Caption: Plausible degradation pathways for the compound.

-

Hydrolysis: The ether linkage is a potential weak point. Under strong acidic or basic conditions, it could hydrolyze to yield 4-amino-6-hydroxy-5-nitropyrimidine and 4-isopropylphenol.

-

Oxidation: The primary amine group on the pyrimidine ring is susceptible to oxidation, which could lead to the formation of various related impurities.

-

Photodegradation: Nitroaromatic compounds can undergo complex photoreactions, including rearrangement or cleavage, upon exposure to light. This highlights the importance of storing the compound in the dark.[4]

Data Interpretation and Reporting

The stability of the compound is assessed by monitoring changes over time. Key parameters to report include:

-

Appearance: Any change in color or physical state.

-

Purity Assay: The percentage of the parent compound remaining. A significant loss (e.g., >5%) typically indicates instability under those conditions.

-

Impurity Profile: The formation and growth of any new peaks in the chromatogram.

-

Mass Balance: The sum of the assay value and the levels of all degradation products should ideally remain close to 100% of the initial value, ensuring all major degradation products are being detected.

Example Data Summary Table:

| Condition | Time Point | Appearance | Purity (Area %) | Total Impurities (%) |

| Initial | T = 0 | White Pwdr | 99.8 | 0.2 |

| 40°C / 75% RH | 1 Month | White Pwdr | 99.7 | 0.3 |

| 40°C / 75% RH | 3 Months | White Pwdr | 99.5 | 0.5 |

| 0.1 M HCl / 60°C | 48 Hr | Sl. Yellow | 85.2 | 14.8 |

| Photolysis (ICH Q1B) | --- | Yellow Pwdr | 92.1 | 7.9 |

Conclusion

The chemical stability of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is critical for its effective use in a research setting. Based on its structural characteristics and data from analogous compounds, it should be stored at or below -20°C for long-term preservation, under an inert, dry atmosphere , and strictly protected from light . The provided protocols for stability testing offer a robust framework for researchers to empirically verify its shelf-life and understand its degradation profile, ensuring the quality and reliability of their experimental outcomes.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes. [Link]

-

MDPI. (2023, September 11). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. [Link]

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]

-

Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4,6-Dihydroxy-5-nitropyrimidine. Thermo Fisher Scientific. [Link]

Sources

- 1. sefh.es [sefh.es]

- 2. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity [mdpi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. aksci.com [aksci.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Experimental Procedures for Testing 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine Inhibition

Application Note & Protocol Guide

Executive Summary

This guide details the experimental procedures for characterizing the inhibitory activity of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine . Based on its chemical scaffold—a 4-amino-5-nitropyrimidine substituted with a phenoxy group—this compound is structurally characteristic of P2X3 receptor antagonists (functionally related to phenoxy-diaminopyrimidines like Gefapixant).

P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons (dorsal root and nodose ganglia), playing a critical role in chronic cough, neuropathic pain, and visceral hypersensitivity. This application note focuses on validating the compound’s potency and selectivity as a P2X3 antagonist using Calcium Flux Assays (FLIPR) and Automated Patch-Clamp Electrophysiology .

Part 1: Mechanism of Action & Signaling Pathway

Biological Context

The P2X3 receptor is a trimeric ligand-gated cation channel. Upon binding extracellular ATP, the channel opens, allowing an influx of Ca²⁺ and Na⁺, which depolarizes the sensory neuron and triggers action potentials interpreted as pain or cough reflexes.

Inhibition Mechanism: Small molecule antagonists like 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine typically function via:

-

Allosteric Modulation: Binding to a non-ATP site (often the inter-subunit interface) to stabilize the desensitized or closed state.

-

Orthosteric Blockade: Competing directly with ATP at the binding pocket (less common for this scaffold type, which usually favors allosteric sites).

Pathway Visualization

Caption: Signal transduction pathway of P2X3 receptors in sensory neurons and the intervention point of the antagonist.

Part 2: Experimental Protocols

Primary Screen: FLIPR Calcium Flux Assay

Objective: Determine the IC₅₀ of the compound by measuring the inhibition of agonist-induced intracellular calcium ([Ca²⁺]i) transients.

Expert Insight:

-

Agonist Choice: Use α,β-methylene ATP (α,β-meATP) instead of ATP. α,β-meATP is selective for P2X3 and P2X2/3 receptors and is resistant to degradation by ecto-nucleotidases, ensuring a stable signal.

-

Cell Line: Recombinant HEK293 or CHO cells stably expressing human P2X3 (hP2X3). Native cell lines (e.g., PC12) often express mixed populations (P2X2, P2X4), confounding results.

Materials

-

Cell Line: HEK293-hP2X3 (stable clone).[1]

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid phosphate buffers if calcium precipitation is a risk, though HBSS is standard).

-

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices) for high sensitivity.

-

Compound: 10 mM stock in DMSO.

-

Agonist: α,β-meATP (Sigma/Tocris).

Step-by-Step Procedure

-

Cell Plating:

-

Plate HEK293-hP2X3 cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Remove culture medium.

-

Add 100 µL/well of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).

-

Incubate for 45 min at 37°C, then 15 min at room temperature (RT).

-

-

Compound Addition (Pre-incubation):

-

Prepare a 3x concentration series of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in Assay Buffer (0.1% DMSO final).

-

Add compound to cells (typically 10-20 min pre-incubation is sufficient for equilibrium).

-

-

Measurement (FLIPR/FlexStation):

-

Baseline: Record fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

-

Stimulation: Inject EC₈₀ concentration of α,β-meATP (typically 1-3 µM).

-

Read: Record fluorescence for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot Response vs. Log[Compound] to determine IC₅₀.

-

Confirmatory Assay: Automated Patch-Clamp (QPatch/Patchliner)

Objective: Validate the mechanism and potency using direct electrophysiological recording, eliminating artifacts from dye kinetics or intracellular calcium stores.

Trustworthiness Check: Calcium flux can yield false positives (e.g., if the compound inhibits voltage-gated channels downstream). Electrophysiology isolates the P2X3 current specifically.

Protocol

-

Solutions:

-

Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF blocks potassium channels to isolate cationic currents.

-

-

Setup:

-

Use Whole-Cell configuration.

-

Holding potential: -60 mV.

-

-

Application Protocol:

-

Step 1 (Control): Apply α,β-meATP (10 µM) for 2 seconds. Wash for 2 minutes (P2X3 desensitizes rapidly; long wash is critical).

-

Step 2 (Compound): Perfusion of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine for 2 minutes.

-

Step 3 (Test): Co-application of Compound + α,β-meATP.

-

-

Analysis:

-

Measure Peak Current Amplitude (pA).

-

Calculate % Inhibition =

.

-

Selectivity Profiling (Critical for Safety)

P2X3 antagonists often cross-react with P2X2/3 heteromers (involved in taste). To assess the "taste effect" risk, you must determine the Selectivity Ratio.

| Target | Cell Line | Agonist | Clinical Relevance |

| hP2X3 (Homotrimer) | HEK293-hP2X3 | α,β-meATP | Efficacy (Cough/Pain) |

| hP2X2/3 (Heterotrimer) | HEK293-hP2X2/3 | α,β-meATP | Dysgeusia (Taste loss side effect) |

| hP2X7 | HEK293-hP2X7 | BzATP | Immune modulation / Specificity control |

Goal: Ideally, the compound should be >10-fold more potent against P2X3 than P2X2/3.

Part 3: Data Analysis & Interpretation

Expected Results Table

Summarize your data in the following format for reporting:

| Parameter | Assay Type | Unit | Acceptance Criteria (Potent Lead) |

| IC₅₀ (hP2X3) | FLIPR (Ca²⁺) | nM | < 100 nM |

| IC₅₀ (hP2X3) | Patch Clamp | nM | < 50 nM |

| IC₅₀ (hP2X2/3) | FLIPR (Ca²⁺) | nM | > 1000 nM (for high selectivity) |

| Selectivity Ratio | Ratio | - | > 10x (P2X2/3 vs P2X3) |

| Solubility | Kinetic | µM | > 50 µM in PBS |

Workflow Visualization

Caption: Step-by-step screening workflow from initial compound preparation to lead selection.

Part 4: Troubleshooting & Optimization

-

Desensitization: P2X3 receptors desensitize very quickly (milliseconds) and recover slowly.

-

Solution: In FLIPR assays, ensure the agonist injection speed is optimized. In Patch Clamp, allow at least 2-3 minutes of wash time between agonist applications to ensure full receptor recovery.

-

-

Sticky Compounds: Phenoxy-pyrimidines can be lipophilic (High LogP).

-

Solution: Include 0.01% BSA or Pluronic F-127 in the assay buffer to prevent non-specific binding to plastics.

-

-

State-Dependence: Some antagonists bind preferentially to the desensitized state.

-

Solution: Test the compound using different pre-incubation times (e.g., 5 min vs 30 min) to detect slow-binding kinetics.

-

References

-

Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[2][3] Purinergic Signalling, 8(1), 3-26. Link

-

Richards, D., et al. (2019). Action of the P2X3 selective antagonist gefapixant on human P2X3 and P2X2/3 channels.[2][3] British Journal of Pharmacology, 176(13), 2279-2291. Link

-

North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Link

-

Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of P2X receptors. Trends in Pharmacological Sciences, 33(4), 213-220. Link

Sources

Application Note: Handling & Protocols for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

This guide outlines the technical handling, safety, and experimental protocols for 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine , a specialized intermediate likely utilized in the synthesis of diaminopyrimidine-based therapeutics (e.g., P2X3 antagonists).

Part 1: Executive Summary & Chemical Profile

Compound Overview

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a functionalized pyrimidine derivative characterized by an electron-deficient ring system substituted with a nitro group, an amine, and a lipophilic phenoxy ether.[1][2] It serves as a critical "pivot" intermediate: the nitro group renders the C6 position susceptible to Nucleophilic Aromatic Substitution (SNAr) during its formation, and subsequently serves as a precursor to a vicinal diamine via reduction.

Physicochemical & Hazard Profile

-

Chemical Structure: Pyrimidine core with -NH₂ (C4), -NO₂ (C5), and -O-Ph-4-iPr (C6).

-

Appearance: Typically a yellow to orange crystalline solid (characteristic of nitro-aromatic amines).

-

Solubility: Low water solubility; soluble in DMSO, DMF, Ethyl Acetate, and DCM.

-

Molecular Weight: ~274.28 g/mol .

Table 1: Hazard Identification & Risk Assessment (Read-Across Analysis)

| Hazard Class | Risk Level | Mechanistic Basis |

| Acute Toxicity | Moderate (Class III) | Nitrogenous heterocycles often exhibit biological activity; treat as potent. |

| Skin/Eye Irritation | High | Amines and nitro-aromatics are standard irritants (pH > 8 in solution). |

| Sensitization | High | Lipophilic phenoxy group aids dermal penetration; potential haptenization. |

| Thermal Instability | CRITICAL | Nitro Group: Risk of rapid decomposition >200°C. Shock sensitivity is low but thermal runaway is possible during reduction. |

| Mutagenicity | Suspected | Nitro-aromatics are structural alerts for Ames positivity (DNA intercalation/alkylation). |

Part 2: Storage, Stability & Engineering Controls

Storage Protocols

-

Temperature: Store at 2°C to 8°C . While the compound is likely stable at room temperature, refrigeration retards slow oxidation of the amine and hydrolysis of the ether linkage.

-

Atmosphere: Store under Argon or Nitrogen . The amine moiety is susceptible to oxidative coloring over time.

-

Container: Amber glass vials with PTFE-lined caps to prevent light degradation (nitro group photolysis).

Engineering Controls & PPE[3]

-

Primary Containment: All weighing and open handling must occur within a Certified Chemical Fume Hood or a Powder Containment Hood (HEPA filtered).

-

Glove Selection:

-

Standard Handling: Nitrile (Double gloving recommended: 4 mil inner / 5 mil outer).

-

Solution Handling (DMSO/DMF):Butyl Rubber or Silver Shield laminate gloves are required. Nitrile is permeable to DMSO, which can carry the toxicant through the skin.

-

-

Respiratory: If handling >500 mg outside a hood (not recommended), use a P100/N95 particulate respirator.

Part 3: Experimental Protocols

Protocol A: Safe Solubilization & Stock Preparation

Context: Preparing a 100 mM stock solution for biological assay or subsequent reaction.

Reagents:

Procedure:

-

Calculate: For 10 mL of 100 mM solution, weigh 274.3 mg of compound.

-

Weigh: Place a tared amber vial inside the fume hood. Transfer solid using an anti-static spatula. Note: Static charge is common with dry nitro-pyrimidines; use an ionizing blower if available.

-

Solvent Addition: Add 10 mL Anhydrous DMSO.

-

Dissolution: Vortex for 30-60 seconds. If particulates persist, sonicate at room temperature for 5 minutes. Do not heat >40°C during sonication to avoid nitro-group degradation.

-

QC Check: Solution should be clear yellow/orange. Any turbidity indicates insolubility or hydrolysis.

Protocol B: Reduction of Nitro Group (Critical Safety Operation)

Context: The most common application of this intermediate is reduction to the 4,5-diamino derivative. This step is exothermic and hazardous.

Reaction: Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl). Safety Focus: Heat management.

Step-by-Step (Iron-Mediated Reduction - Safer for Scale-up):

-

Setup: 3-neck round bottom flask equipped with mechanical stirrer, reflux condenser, and internal temperature probe.

-

Charge: Suspend 1.0 eq of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in Ethanol/Water (3:1 ratio).

-

Activator: Add 5.0 eq Ammonium Chloride (NH₄Cl).

-

Reductant: Add 5.0 eq Iron Powder (Fe) typically <325 mesh.

-

Initiation: Heat gently to 70°C. Caution: The reaction is exothermic once initiated.

-

Monitoring: Monitor internal temperature. If T > 85°C, remove heat source immediately.

-

Completion: Reaction typically finishes in 2-4 hours (color change from yellow to colorless/brown sludge).

-

Workup: Filter hot through Celite (Caution: Pyrophoric iron waste).

Part 4: Waste & Emergency Procedures

Waste Disposal[7]

-

Segregation: Do NOT mix with strong acids or oxidizers.

-

Nitro Waste: Label clearly as "Nitro-Aromatic Waste." Incineration is the preferred disposal method.

-

Iron Waste (from reduction): Iron filter cake can be pyrophoric when dry. Keep wet with water and dispose of in a dedicated metal waste container.

Spill Response

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Goggles, Lab Coat, Double Gloves).

-

Contain: Cover spill with a wet absorbent pad (to prevent dust generation).

-

Clean: Wipe area with 10% acetone in water, followed by soap and water.

-

Verify: Check for residual yellow staining (indicative of compound).

Part 5: Visualizations

Safe Handling Workflow

Caption: Logical flow for handling nitro-pyrimidine intermediates from storage to reaction.

Reaction Safety Decision Tree

Caption: Safety logic for processing the nitro group reduction step.

References

-

PubChem. Nitropyrimidine Derivatives - Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of Secondary Amines via Nitrobenzenesulfonamides (Reduction Protocols). Org. Synth. 2002, 79, 186. DOI: 10.15227/orgsyn.079.0186. Available at: [Link]

-

Institution of Chemical Engineers (IChemE). Runaway reaction hazards in processing organic nitrocompounds. Available at: [Link]

Sources

preventing precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in aqueous buffers

A Guide to Preventing Precipitation in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: Why Does 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine Precipitate?

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a complex organic molecule with distinct structural features that contribute to its low aqueous solubility. The bulky and nonpolar 4-isopropylphenoxy group imparts significant hydrophobicity, making the compound inherently resistant to dissolving in water. While the pyrimidine ring and its amine and nitro substituents introduce some polarity, the overall character of the molecule is lipophilic.

Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in a given aqueous buffer. This is a common issue when a concentrated stock solution of the compound, usually in an organic solvent like DMSO, is diluted into an aqueous medium for experimental assays. This abrupt change in the solvent environment can cause the compound to "crash out" of the solution.

A critical, yet often overlooked, factor is the pH of the buffer. The 4-amine group on the pyrimidine ring is basic and can be protonated. Based on structurally similar compounds, the pKa of this amine is estimated to be acidic (around 3.5)[1]. This means that at physiological pH (e.g., 7.4), the compound will be predominantly in its neutral, less soluble form. In acidic conditions (pH < 3.5), the amine group becomes protonated, acquiring a positive charge and significantly increasing its solubility in water.

Frequently Asked Questions (FAQs)

Q1: I prepared a stock solution of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in DMSO and it was clear. But when I diluted it into my phosphate-buffered saline (PBS) at pH 7.4, it immediately turned cloudy. What happened?

A1: This is a classic case of precipitation due to exceeding the compound's solubility limit in the aqueous buffer. Your clear DMSO stock contains the compound at a high concentration, which is not sustainable when introduced to a predominantly aqueous environment where the compound is poorly soluble, especially at a neutral pH.

Q2: Can I just vortex or sonicate the cloudy solution to redissolve the precipitate?

A2: While vortexing or sonication might temporarily disperse the precipitate, it is unlikely to fully redissolve it to a stable, true solution. The underlying issue of poor solubility remains. For most experimental applications, it is crucial to have the compound fully dissolved to ensure accurate and reproducible results.

Q3: Will heating the buffer help dissolve the compound?

A3: Increasing the temperature can enhance the solubility of some compounds. However, this is not always a practical or reliable solution for routine experiments. The solubility might decrease again as the solution cools to room temperature or the experimental temperature (e.g., 37°C). Furthermore, prolonged heating can risk the thermal degradation of your compound.

Q4: Are there any general-purpose buffers that are better for this compound?

A4: The choice of buffer can influence solubility. For this compound, acidic buffers (pH 3-5) will generally provide higher solubility due to the protonation of the 4-amine group. However, the optimal buffer will always be dependent on the specific requirements of your assay. If your experiment allows, starting with a more acidic buffer is a good strategy.

Troubleshooting Guides: Step-by-Step Solutions to Prevent Precipitation

This section provides four primary strategies to address the precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. Each method is accompanied by a step-by-step protocol.

Strategy 1: pH Adjustment

Adjusting the pH of your aqueous buffer is the most direct way to influence the solubility of ionizable compounds like 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. By lowering the pH, you can increase the proportion of the more soluble, protonated form of the molecule.

Experimental Protocol for pH-Modification:

-

Determine pH Compatibility: First, ensure that a lower pH is compatible with your experimental system (e.g., cells, enzymes).

-

Prepare a Range of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Citrate or acetate buffers are suitable for the acidic pH range.

-

Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of your stock solution into each of the prepared buffers to your desired final concentration.

-

Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately after dilution and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

-

Select Optimal pH: Choose the lowest pH that maintains the compound in solution and is compatible with your assay.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture[2][3][4][5].

Experimental Protocol for Co-solvent Use:

-

Co-solvent Selection: Common co-solvents for biological experiments include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

-

Determine Co-solvent Tolerance: Check the tolerance of your experimental system to the chosen co-solvent. Many cell-based assays can tolerate up to 1-5% of these solvents without significant toxicity.

-

Prepare Buffer with Co-solvent: Prepare your aqueous buffer containing a certain percentage of the co-solvent (e.g., 95% PBS with 5% ethanol).

-

Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO.

-

Dilution: Dilute the DMSO stock solution into the co-solvent-containing buffer to your final desired concentration.

-

Observation: Visually inspect for precipitation.

Table 1: Recommended Starting Concentrations for Co-solvents

| Co-solvent | Typical Starting Concentration in Final Buffer | Maximum Tolerated Concentration (Cell-based assays) |

| Ethanol | 1-5% (v/v) | Generally up to 5% |

| Propylene Glycol | 1-10% (v/v) | Varies, start low (e.g., 1-2%) |

| PEG 400 | 1-10% (v/v) | Varies, start low (e.g., 1-2%) |

Strategy 3: Incorporating Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility[6][7][8].

Experimental Protocol for Surfactant Use:

-

Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamer 188 are commonly used in biological research due to their relatively low toxicity.

-

Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer with a low concentration of the selected surfactant. It is important to keep the surfactant concentration above its critical micelle concentration (CMC).

-

Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO.

-

Dilution: Dilute the DMSO stock into the surfactant-containing buffer.

-

Equilibration: Gently mix and allow the solution to equilibrate for a short period to facilitate micellar encapsulation.

Table 2: Recommended Starting Concentrations for Surfactants

| Surfactant | Typical Starting Concentration in Final Buffer |

| Polysorbate 80 (Tween 80) | 0.01 - 0.1% (w/v) |

| Poloxamer 188 | 0.1 - 1% (w/v) |

Strategy 4: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with hydrophobic molecules, effectively "hiding" them from the aqueous environment and enhancing their solubility.

Experimental Protocol for Cyclodextrin Use:

-

Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

-

Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer to the desired concentration.

-

Prepare Compound Stock: Prepare a concentrated stock of the compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Complexation: Slowly add the compound stock solution to the cyclodextrin-containing buffer while vortexing or stirring. This promotes the formation of the inclusion complex.

-

Equilibration: Allow the solution to stir for a period (e.g., 1-2 hours) at room temperature to ensure maximum complexation.

Table 3: Recommended Starting Concentrations for Cyclodextrins

| Cyclodextrin | Typical Starting Concentration in Final Buffer |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) |

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing the precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine.

Caption: A decision workflow for troubleshooting precipitation.

Concluding Remarks

Preventing the precipitation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine in aqueous buffers is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and employing strategies such as pH adjustment, co-solvents, surfactants, or cyclodextrins, researchers can maintain the compound in a soluble state, ensuring the reliability and accuracy of their experimental results. It is recommended to start with the simplest approach that is compatible with your experimental system and progress to more complex formulations if necessary.

References

-

Wikipedia. Cosolvent. [Link]

-

Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

-

Pharma Times. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

-

The PCCA Blog. The Role of Surfactants in Compounded Preparation. [Link]

-

Solubility of Things. 2-Aminopyrimidine. [Link]

-

ResearchGate. Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. [Link]

-

Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]

-

Royal Society of Chemistry. A recent overview of surfactant–drug interactions and their importance. [Link]

-

GSC Biological and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

-

ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?[Link]

-

Manufacturing Chemist. Advanced spray drying techniques for the formulation of poorly soluble compounds. [Link]

- Google Patents.

-

SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

-

National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

-

MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

-

SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]

-

National Center for Biotechnology Information. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

-

Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

-

Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

-

Manufacturing Chemist. Enhancing solubility with novel excipients. [Link]

-

MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

-

Wikipedia. Isopropylamine. [Link]

-

SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

-

National Center for Biotechnology Information. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. [Link]

-

U.S. Environmental Protection Agency. 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine Properties. [Link]

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

-

PubChem. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine. [Link]

Sources

- 1. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine | C11H10N4O4 | CID 2959460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docilab.com [docilab.com]

- 3. opcw.org [opcw.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. microchemicals.com [microchemicals.com]

- 6. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]

- 7. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Photodegradation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the photostability of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. This guide provides in-depth technical assistance and troubleshooting in a question-and-answer format to address specific challenges you may encounter during your photolytic degradation studies. Our aim is to equip you with the necessary knowledge to design robust experiments, accurately interpret your findings, and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my investigation into the UV degradation of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine. What are the expected degradation pathways and primary products?

A1: Based on the structure of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine, two primary degradation pathways are anticipated under UV irradiation: photoreduction of the nitro group and cleavage of the ether linkage.

-

Photoreduction of the Nitro Group: The nitroaromatic moiety is known to be susceptible to photoreduction.[1][2][3] This process typically involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately to an amino (-NH2) group. This is a multi-step process that can lead to a variety of intermediates.

-

Cleavage of the Aryl Ether Bond: The C-O bond of the aryl ether is another potential site of photolytic cleavage.[4][5] This can occur through a few different mechanisms, potentially leading to the formation of a phenol and a substituted pyrimidine.

Below is a proposed degradation pathway diagram based on these principles.

Caption: Proposed UV degradation pathways of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine.

Q2: I am observing no degradation of my compound under my current UV exposure conditions. What should I do?

A2: If you are not observing any degradation, it is likely that the stress conditions are insufficient. According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should be conducted under conditions more strenuous than typical stability testing.[6] Here are some steps to increase the stress:

-

Increase Exposure Time: Gradually increase the duration of UV exposure. It is recommended to have a systematic approach with multiple time points to monitor the degradation progress.

-

Increase Light Intensity: If your photostability chamber allows, increase the intensity of the UV lamp. Ensure that the wavelength of the lamp is appropriate for inducing degradation of your compound. The most commonly accepted wavelength range for photolytic degradation is 300-800 nm.[6]

-

Choice of Solvent: The solvent system can influence the degradation process. Consider using a solvent that is transparent in the UV region of interest and is known to promote photolytic reactions. For initial studies, a mixture of acetonitrile and water is often a good starting point.

-

Consider Photosensitizers: In some cases, the addition of a photosensitizer can promote degradation. However, this should be done with caution as it can complicate the degradation pathway.

Q3: My chromatogram shows multiple new peaks, and the degradation is more than 20%. How can I control the extent of degradation?

A3: Observing extensive degradation with multiple secondary degradants suggests that your stress conditions are too harsh. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[1] To control the degradation:

-

Reduce Exposure Time: The most straightforward approach is to shorten the duration of UV exposure. Conduct a time-course experiment to identify the optimal exposure time that yields the desired level of degradation.

-

Decrease Light Intensity: If possible, reduce the intensity of the UV source.

-

Use a Cut-off Filter: Employ a filter to remove shorter, more energetic wavelengths that may be causing non-specific degradation.

-

Sample Concentration: The concentration of your sample can also play a role. Very dilute samples may degrade more rapidly.

| Parameter | Recommended Adjustment for Excessive Degradation |

| UV Exposure Time | Decrease |

| Light Intensity | Decrease |

| Wavelength | Use a long-pass filter |

| Sample Concentration | May need optimization |

Q4: I am having difficulty separating the parent compound from its degradation products using HPLC. What are some troubleshooting steps for my analytical method?

A4: Co-elution of the parent peak with degradation products is a common challenge in forced degradation studies. A robust, stability-indicating HPLC method is crucial for accurate analysis. Here are some troubleshooting strategies:

-

Optimize the Mobile Phase Gradient: A shallow gradient can often improve the resolution between closely eluting peaks. Experiment with different starting and ending compositions of your organic modifier (e.g., acetonitrile or methanol) and the steepness of the gradient.

-

Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can significantly alter the retention behavior of your compounds.

-

Adjust the pH of the Mobile Phase: The ionization state of your analyte and its degradation products can be manipulated by changing the pH of the aqueous component of your mobile phase. This can lead to significant changes in retention and improved separation.

-

Try a Different Column Chemistry: If optimizing the mobile phase is not sufficient, consider using a different stationary phase. If you are using a standard C18 column, a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary selectivity.

-